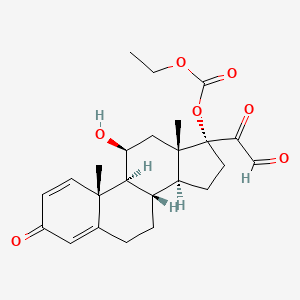
21-Dehydro Prednisolone 17-Ethyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Dehydro Prednisolone 17-Ethyl Carbonate is a synthetic glucocorticoid compound. It is an impurity of Prednisolone, which is widely used as an anti-inflammatory drug to treat various central nervous system disorders. The molecular formula of this compound is C24H30O7, and it has a molecular weight of 430.49 g/mol.
Preparation Methods
The preparation of 21-Dehydro Prednisolone 17-Ethyl Carbonate involves the transposition of prednisolone-21-ethyl carbonate. This process can be achieved using lithium di-(C1-C4)alkylcuprate as a reagent . Industrial production methods for corticosteroids, including prednisolone derivatives, often start from sapogenins such as diosgenin. The combination of chemical and biotechnological processes developed in the mid-twentieth century has been crucial for the synthesis of these compounds .
Chemical Reactions Analysis
21-Dehydro Prednisolone 17-Ethyl Carbonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular bromine, acetic acid, and PCl5. For instance, the dibromination of 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione with molecular bromine in acetic acid, followed by dehydrobromination, yields prednisolone . The major products formed from these reactions include prednisone and prednisolone, which are of significant pharmaceutical interest .
Scientific Research Applications
21-Dehydro Prednisolone 17-Ethyl Carbonate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various corticosteroids. In biology and medicine, it serves as a reference standard for the analysis of prednisolone impurities. Its anti-inflammatory properties make it valuable for studying the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Additionally, it is used in the pharmaceutical industry to develop new glucocorticoid drugs with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to that of other glucocorticoids. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
21-Dehydro Prednisolone 17-Ethyl Carbonate is similar to other prednisolone derivatives, such as prednicarbate and loteprednol etabonate. Prednicarbate is a nonhalogenated, double-ester derivative of prednisolone used in the treatment of inflammatory skin conditions . Loteprednol etabonate, on the other hand, is designed to be metabolized into an inactive compound after exerting its therapeutic effect, making it suitable for topical applications . The uniqueness of this compound lies in its specific structure and its role as an impurity in prednisolone synthesis, which provides insights into the purity and quality of prednisolone-based drugs.
Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-17-oxaldehydoyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate |
InChI |
InChI=1S/C24H30O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,13,16-18,20,27H,4-6,8,10,12H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 |
InChI Key |
LEBPYLCGJAEZFS-ZJUZSDNKSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C=O |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















